

synthesis of thieno[2,3-d]pyrimidines from Methyl 5-aminothiophene-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-aminothiophene-2-carboxylate

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Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals

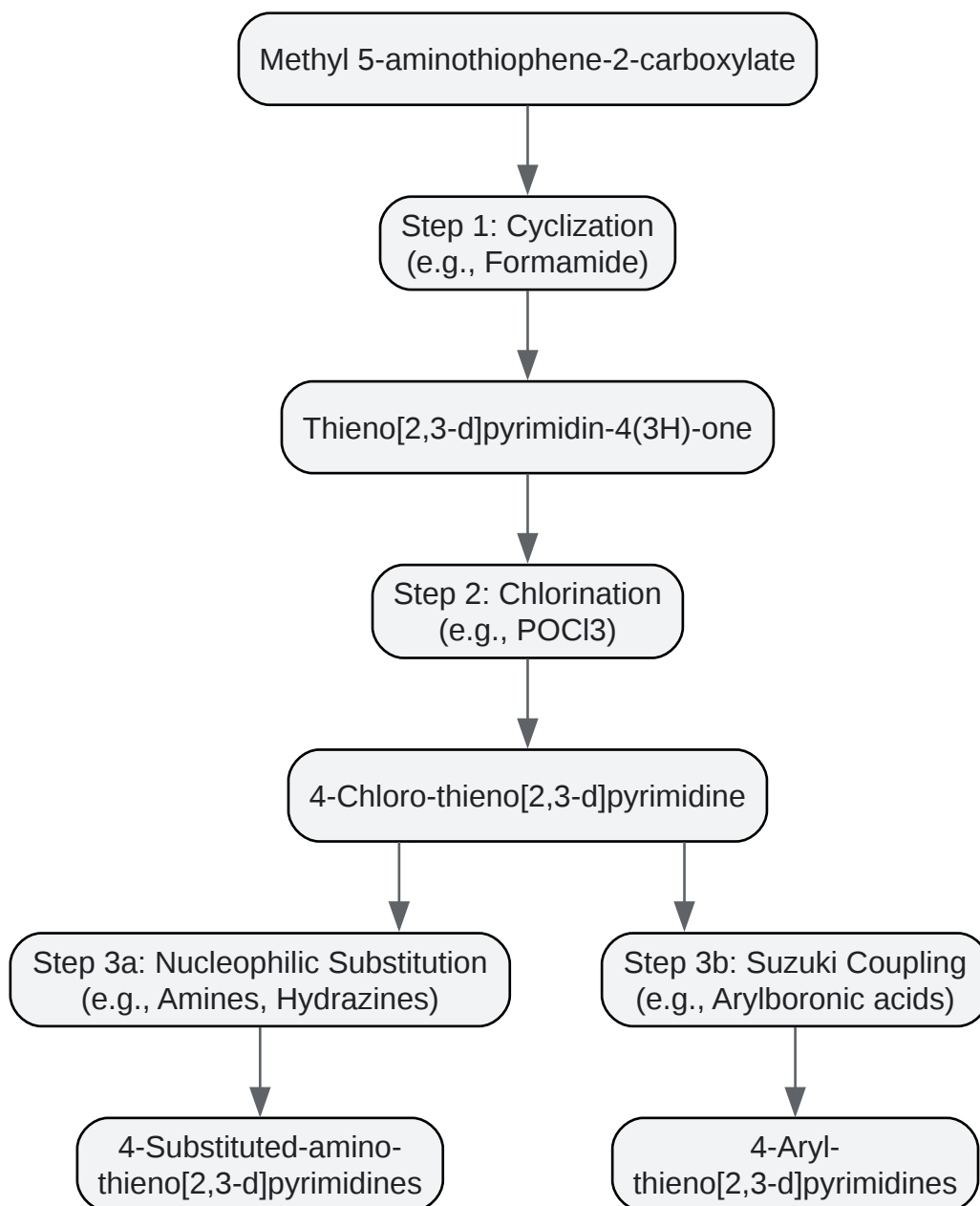
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with significant pharmacological interest, starting from **methyl 5-aminothiophene-2-carboxylate**.^[1] Thieno[2,3-d]pyrimidines are structurally analogous to purines and have been extensively investigated as inhibitors of various protein kinases, demonstrating their potential in the development of novel anticancer agents.^{[2][3][4][5]}

Synthetic Workflow Overview

The synthesis of substituted thieno[2,3-d]pyrimidines from **methyl 5-aminothiophene-2-carboxylate** generally follows a three-step sequence:

- Cyclization: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core.
- Chlorination: Conversion of the 4-oxo group to a 4-chloro group, which serves as a key intermediate.

- Functionalization: Diversification at the C4 position via nucleophilic substitution or cross-coupling reactions.



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Caption: General synthetic workflow for thieno[2,3-d]pyrimidines.

Experimental Protocols

Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of **methyl 5-aminothiophene-2-carboxylate** with formamide to yield the core thieno[2,3-d]pyrimidin-4(3H)-one structure.[6]

Materials:

- **Methyl 5-aminothiophene-2-carboxylate**
- Formamide
- Ethanol (for recrystallization)

Procedure:

- A mixture of **methyl 5-aminothiophene-2-carboxylate** (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents) is heated at reflux.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
- The crude product is washed with water and then recrystallized from a suitable solvent like ethanol to afford the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Table 1: Representative Data for Step 1

Starting Material	Product	Reagents	Yield (%)	M.P. (°C)	Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate	5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one	Formamide	Not specified	>250	[6]
Methyl 2-aminothiophene-3-carboxylate	Thieno[2,3-d]pyrimidine-2,4-diol	Urea	75%	>300	[7]

Step 2: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine

This protocol details the chlorination of the thieno[2,3-d]pyrimidin-4(3H)-one intermediate using phosphorus oxychloride (POCl₃). [6][8]

Materials:

- Thieno[2,3-d]pyrimidin-4(3H)-one
- Phosphorus oxychloride (POCl₃)
- Pyridine or N,N-dimethylaniline (as a catalyst)
- Toluene or chloroform (as a solvent)
- Ice-water

Procedure:

- To a suspension of thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in a suitable solvent (e.g., toluene), phosphorus oxychloride (POCl₃, 5-10 equivalents) is added, followed by a catalytic amount of pyridine or N,N-dimethylaniline.

- The reaction mixture is heated at reflux for several hours (typically 4-6 hours).[8]
- After completion, the excess POCl₃ is removed under reduced pressure.
- The residue is carefully poured into ice-water with stirring.
- The resulting precipitate is filtered, washed with water, and dried to yield the 4-chloro-thieno[2,3-d]pyrimidine.

Table 2: Representative Data for Step 2

Starting Material	Product	Reagents	Yield (%)	M.P. (°C)	Reference
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one	4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine	POCl ₃ , Pyridine, Toluene	68-75%	Not specified	[9]
Thieno[2,3-d]pyrimidine-2,4-diol	2,4-Dichloro-thieno[2,3-d]pyrimidine	POCl ₃	75%	161-162	[10]

Step 3a: Synthesis of 4-Amino-thieno[2,3-d]pyrimidines via Nucleophilic Substitution

This protocol describes the substitution of the 4-chloro group with an amino group by reacting with various amines.[9]

Materials:

- 4-Chloro-thieno[2,3-d]pyrimidine
- Desired amine (e.g., p-anisidine)
- Isopropanol or Dimethyl sulfoxide (DMSO)

- Hydrochloric acid (HCl) or Potassium carbonate (K_2CO_3)

Procedure (Acid-catalyzed):

- 4-Chloro-thieno[2,3-d]pyrimidine (1 equivalent) is dissolved in isopropanol.
- The desired amine (1.1-1.5 equivalents) and a catalytic amount of concentrated HCl are added.
- The mixture is refluxed for several hours.^[9]
- After cooling, the product is purified by column chromatography.^[9]

Procedure (Base-promoted):

- 4-Chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired amine (1 equivalent), and potassium carbonate (1 equivalent) are dissolved in DMSO.
- The reaction is heated to 100 °C for 12 hours.
- The reaction mixture is concentrated, and the residue is dissolved in a suitable organic solvent (e.g., CH_2Cl_2) and washed with aqueous acid, water, and brine.
- The organic layer is dried and concentrated to give the product.

Table 3: Representative Data for Step 3a

Starting Material	Amine	Product	Yield (%)	M.P. (°C)	Reference
4-Chloro-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine	p-Anisidine	N-(4-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine	70%	231-233	[9]
4-Chlorothieno[3,2-d]pyrimidine	Various amines	4-Substituted-aminothieno[3,2-d]pyrimidines	22-70%	Not specified	

Step 3b: Synthesis of 4-Aryl-thieno[2,3-d]pyrimidines via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-thieno[2,3-d]pyrimidines with arylboronic acids.

Materials:

- 4-Chloro-thieno[2,3-d]pyrimidine
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃)[11]
- Base (e.g., K₂CO₃, K₃PO₄, KF)[11]
- Solvent (e.g., Toluene, 1,4-Dioxane, THF)[11]

Procedure:

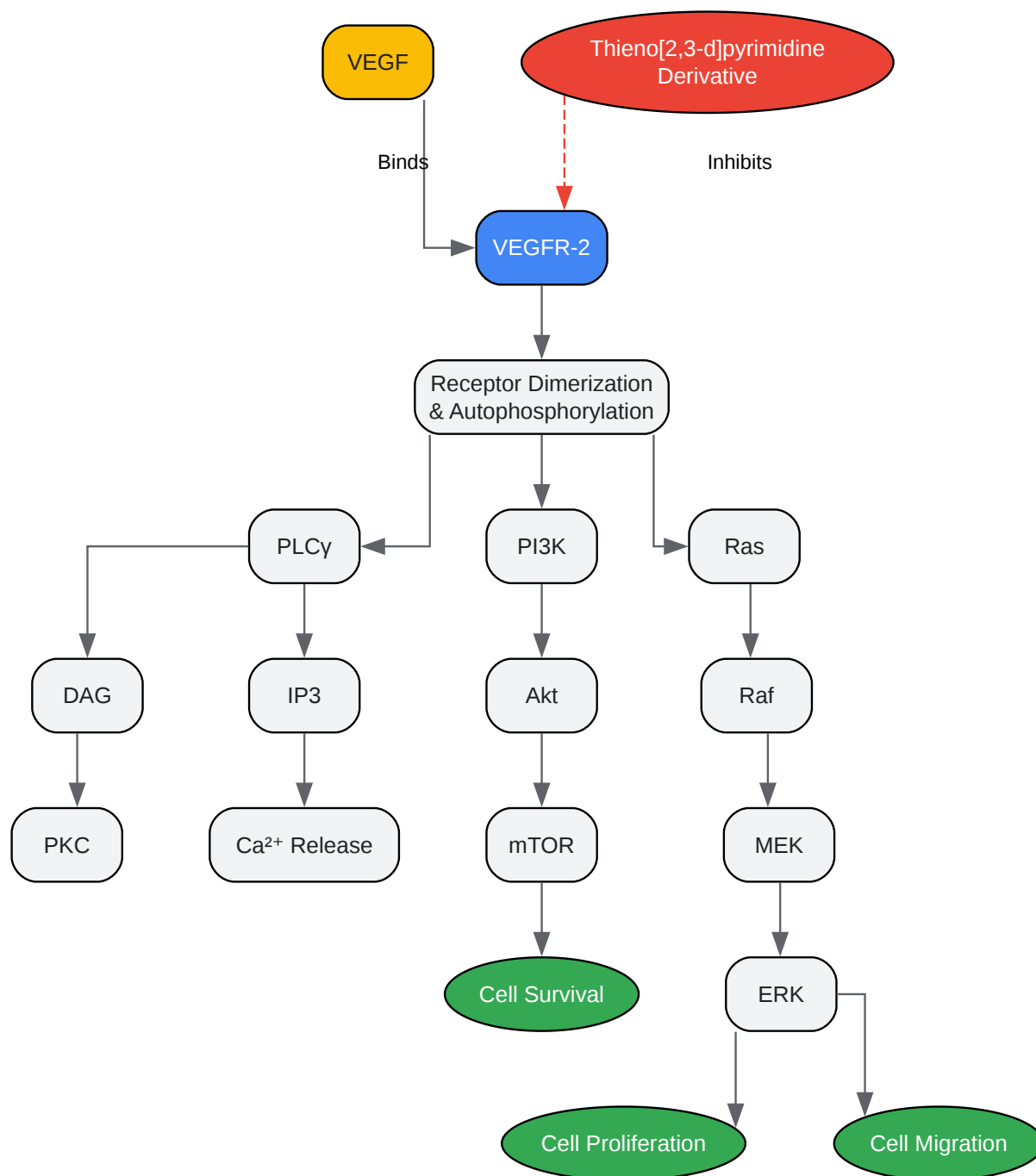
- To a degassed solution of 4-chloro-thieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., toluene), the arylboronic acid (1.1-1.5 equivalents), a base (e.g., K_2CO_3 , 2 equivalents), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.05 equivalents) are added.
- The reaction mixture is stirred at an elevated temperature (e.g., 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
- After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
- The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated.
- The crude product is purified by column chromatography.

Table 4: Representative Data for Step 3b

Starting Material	Boronic Acid	Catalyst/Base/Solvent	Yield (%)	Reference
2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine	3-Thienylboronic acid	$Pd(PPh_3)_4/Na_2CO_3$ /Toluene-Ethanol	83%	
Resin-supported chloropyrimidines	Various arylboronic acids	$Pd_2(dba)_3/P(t-Bu)_3/KF$ /THF	Moderate	[11]
5-(4-bromophenyl)-4,6-dichloropyrimidine	Various arylboronic acids	$Pd(PPh_3)_4/K_3PO_4$ /1,4-Dioxane	Good	[12]

Mechanism of Action: Kinase Inhibition

Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] The inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor growth and vascularization.



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Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.

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